3-Methyl-2-hexanol

Description

Contextualization within Branched-Chain Alcohols

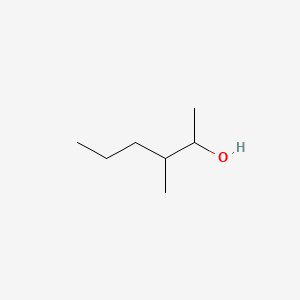

3-Methyl-2-hexanol is an organic compound classified as a secondary, branched-chain alcohol. cymitquimica.com Its structure consists of a six-carbon hexanol chain with a methyl group (CH₃) branching off the third carbon and a hydroxyl group (-OH) attached to the second carbon. cymitquimica.comnist.gov This molecular arrangement is fundamental to its distinct chemical and physical properties when compared to its linear isomer, 1-hexanol (B41254), and other straight-chain alcohols. cosmeticsandtoiletries.com

The presence of the methyl branch introduces several key characteristics. Generally, branched alcohols exhibit lower boiling points than their straight-chain counterparts of similar molecular weight. jove.com This is because the branching reduces the effective surface area of the molecule, weakening the intermolecular van der Waals forces. jove.com However, the branching in alcohols can increase their solubility in water compared to linear isomers, as it lessens the surface area of the nonpolar, hydrophobic region of the molecule. jove.com Like other alcohols, the hydroxyl group in this compound allows it to form hydrogen bonds, which results in a higher boiling point than alkanes with a similar molecular weight. hscprep.com.au The compound is a colorless liquid, soluble in organic solvents, and has limited solubility in water. cymitquimica.com

Academic Significance and Research Perspectives

The academic interest in this compound is largely driven by its occurrence in nature and its role as a semiochemical—a chemical involved in communication between organisms. solubilityofthings.comuliege.bepherobase.com Research has identified it as a volatile organic compound (VOC) in various natural sources, including ginger root oil and meat. thegoodscentscompany.com

A significant area of research focuses on its function as a pheromone, particularly in insects. Pheromones are chemical signals that trigger a natural response in other members of the same species. uliege.be For example, specific stereoisomers of related compounds, like (3R,4S)-4-Methyl-3-hexanol, have been identified as pheromones for ants such as Tetramorium impurum. mdpi.com The synthesis of specific enantiomers (non-superimposable mirror-image isomers) of these branched-chain alcohols is a critical aspect of this research, as different stereoisomers can elicit distinct biological responses. mdpi.com

Current research perspectives also include its synthesis and chemical reactions. Due to its alcohol functional group, this compound can undergo reactions like oxidation to form ketones, esterification with carboxylic acids to create esters (often used in fragrances), and dehydration to produce alkenes. solubilityofthings.comevitachem.com The development of synthetic routes, such as those involving Grignard reactions, is essential for producing the compound for further study. haverford.edu The analysis and identification of this compound in complex mixtures, often from natural extracts, rely heavily on techniques like gas chromatography-mass spectrometry (GC-MS). nist.gov

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆O | nist.govnih.govnist.gov |

| Molar Mass | 116.20 g/mol | nist.govnih.gov |

| Boiling Point | 152-153 °C | thegoodscentscompany.com |

| Density | ~0.821 - 0.8285 g/cm³ | solubilityofthings.com |

| CAS Number | 2313-65-7 | nist.govnist.gov |

| Water Solubility | 4725 mg/L at 25 °C (estimated) | thegoodscentscompany.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-methylhexan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-4-5-6(2)7(3)8/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLSKJITMWPWNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945807 | |

| Record name | 3-Methylhexan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2313-65-7 | |

| Record name | 3-Methyl-2-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2313-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylhexan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002313657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYL-2-HEXANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylhexan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylhexan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies of 3 Methyl 2 Hexanol

Chemical Synthesis Routes

The creation of 3-methyl-2-hexanol, a secondary alcohol with applications in fragrances and as a chemical intermediate, can be achieved through several established chemical synthesis methodologies. solubilityofthings.com These routes primarily involve the transformation of carbonyl compounds or the hydration of unsaturated precursors.

Reduction of 3-Methyl-2-hexanone (B1360152)

A principal and direct method for synthesizing this compound is through the reduction of its corresponding ketone, 3-methyl-2-hexanone. ontosight.ai This transformation involves the addition of a hydride (H⁻) to the carbonyl carbon of the ketone, followed by protonation of the resulting alkoxide to yield the secondary alcohol.

Commonly employed reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder and more selective reagent, often used in laboratory settings for the reduction of aldehydes and ketones. masterorganicchemistry.com The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol. Lithium aluminum hydride is a more powerful reducing agent and can also be used, though it is less selective and reacts violently with protic solvents, necessitating the use of anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Industrially, catalytic hydrogenation is a favored method for the reduction of 3-methyl-2-hexanone. This process involves reacting the ketone with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. Common catalysts for this reaction include precious metals such as palladium (Pd) or platinum (Pt) supported on carbon.

| Reducing Agent | Solvent | Key Characteristics |

| Sodium Borohydride (NaBH₄) | Protic (e.g., ethanol) | Mild, selective for aldehydes and ketones. masterorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF) | Powerful, less selective, reacts with protic solvents. |

| Hydrogen Gas (H₂) with Catalyst | Varies | Industrial scale, requires pressure and catalyst. |

Grignard Reaction Pathways for this compound Precursors

The Grignard reaction provides a versatile method for constructing the carbon skeleton of this compound from smaller precursor molecules. This organometallic reaction involves the addition of a Grignard reagent (an organomagnesium halide, R-MgX) to a carbonyl compound. blogspot.com To synthesize this compound, two main retrosynthetic disconnections are possible, leading to different combinations of Grignard reagents and carbonyl compounds.

One pathway involves the reaction of an isopropyl Grignard reagent, such as isopropylmagnesium bromide, with propionaldehyde (B47417) (propanal). quora.com The nucleophilic isopropyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of propanal. Subsequent hydrolysis of the resulting magnesium alkoxide salt in an acidic workup yields this compound.

Alternatively, one could envision reacting a propyl Grignard reagent (e.g., propylmagnesium bromide) with isobutyraldehyde (B47883) (2-methylpropanal). quora.com The fundamental steps of nucleophilic attack and subsequent hydrolysis remain the same. The choice between these pathways may depend on the availability and cost of the starting materials.

It is crucial to perform Grignard reactions under anhydrous conditions, as any trace of water will react with the highly basic Grignard reagent and quench it. prepchem.com

| Grignard Reagent | Carbonyl Compound | Description |

| Isopropylmagnesium bromide | Propionaldehyde (Propanal) | Nucleophilic addition of the isopropyl group to the aldehyde. quora.com |

| Propylmagnesium bromide | Isobutyraldehyde (2-Methylpropanal) | Nucleophilic addition of the propyl group to the aldehyde. quora.com |

Acid-Catalyzed Hydration of Alkene Precursors to this compound

The addition of water across a double bond, known as hydration, is another viable route to this compound, starting from an appropriate alkene precursor. The most common precursor for this synthesis is 3-methyl-2-hexene (B101136). This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.orglibretexts.org

The mechanism proceeds via protonation of the alkene double bond by the acid catalyst to form a carbocation intermediate. libretexts.org According to Markovnikov's rule, the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms, leading to the formation of the more stable carbocation. In the case of 3-methyl-2-hexene, this results in a tertiary carbocation at the 3-position. A water molecule then acts as a nucleophile, attacking the carbocation. Finally, deprotonation of the resulting oxonium ion by a water molecule or the conjugate base of the acid regenerates the acid catalyst and yields the final alcohol product, this compound. libretexts.org

The reaction of 3-methyl-1-hexene (B165624) under these conditions would also be expected to yield this compound as a major product due to the formation of the same tertiary carbocation intermediate after initial protonation. The regioselectivity of the acid-catalyzed hydration generally favors the formation of the more substituted alcohol. libretexts.org

Biocatalytic and Chemoenzymatic Synthesis

In recent years, the use of enzymes in organic synthesis has gained significant traction due to their high selectivity and environmentally benign reaction conditions. These biocatalytic and chemoenzymatic approaches offer promising alternatives to traditional chemical methods for the production of alcohols like this compound.

Enzyme-Catalyzed Production of Alcohols

Enzymes, particularly alcohol dehydrogenases (ADHs), are instrumental in the biocatalytic production of alcohols. mdpi.com ADHs catalyze the reversible oxidation of alcohols to aldehydes or ketones, utilizing a cofactor such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) or its phosphate (B84403) variant (NADP⁺). researchgate.net For the synthesis of this compound, an ADH can be used to catalyze the reduction of 3-methyl-2-hexanone. This reaction requires a reduced cofactor (NADH or NADPH) as a hydride source.

The stereoselectivity of many ADHs is a significant advantage, allowing for the synthesis of a specific enantiomer of the alcohol, which is often crucial in the fragrance and pharmaceutical industries. For instance, a stereoselective reduction of 3-methyl-2-hexanone can be achieved using an appropriate ADH to yield either (R)- or (S)-3-methyl-2-hexanol.

Chemoenzymatic synthesis combines chemical and enzymatic steps to create more efficient reaction cascades. mdpi.com For example, a chemical catalyst could be used to produce the ketone precursor, which is then stereoselectively reduced by an enzyme in a subsequent step. nih.gov

Relevance of Lipoxygenase Pathway in Branched Alcohol Biosynthesis

The lipoxygenase (LOX) pathway is a major biosynthetic route in plants for the production of a variety of compounds, including volatile C6 and C9 aldehydes and alcohols, often referred to as green leaf volatiles. mdpi.com This pathway is primarily associated with the synthesis of straight-chain alcohols from unsaturated fatty acids like linoleic and linolenic acid. frontiersin.org The process involves the dioxygenation of these fatty acids by LOX to form hydroperoxides, which are then cleaved by a hydroperoxide lyase (HPL) into aldehydes. mdpi.com These aldehydes can subsequently be reduced to their corresponding alcohols by alcohol dehydrogenases. frontiersin.org

While the LOX pathway is the primary source of straight-chain volatile alcohols, branched-chain alcohols are generally derived from the metabolism of branched-chain amino acids. mdpi.com However, there is an intricate interplay between these pathways. The enzymes involved, such as alcohol dehydrogenases, often exhibit broad substrate specificity and can act on both straight-chain and branched-chain aldehydes. mdpi.com Therefore, while the initial carbon skeleton of a branched alcohol like this compound is not directly formed through the canonical LOX pathway, the final reduction step from the corresponding aldehyde (3-methyl-2-hexanal) to the alcohol could be catalyzed by an ADH that is also active in the LOX pathway. mdpi.com This highlights the interconnectedness of metabolic pathways in the biosynthesis of diverse volatile compounds.

Chemical Reactivity and Mechanistic Studies of 3 Methyl 2 Hexanol

Oxidation Reactions of 3-Methyl-2-hexanol

The oxidation of secondary alcohols is a cornerstone reaction in organic chemistry, yielding ketones as the primary product. libretexts.orgbyjus.com This is because the carbon atom bearing the hydroxyl group has only one hydrogen atom, which is removed during the oxidation process, along with the hydrogen from the hydroxyl group, to form a carbon-oxygen double bond. chemguide.co.uk Unlike primary alcohols, which can be further oxidized to carboxylic acids, the oxidation of secondary alcohols like this compound stops at the ketone stage as there are no further hydrogens on the carbonyl carbon to be removed. byjus.comchemguide.co.uk

Formation of 3-Methyl-2-hexanone (B1360152)

The oxidation of this compound directly yields 3-methyl-2-hexanone. This transformation involves the conversion of the hydroxyl group (-OH) into a carbonyl group (C=O) at the second carbon of the hexane (B92381) chain. The reaction is a direct and efficient method for the synthesis of this specific ketone.

Characterization of Oxidizing Agents and Reaction Conditions

A variety of oxidizing agents can be employed to convert this compound to 3-methyl-2-hexanone. The choice of reagent often depends on the desired reaction conditions, such as scale, and the need for mild or strong oxidation. Common oxidizing agents for secondary alcohols include those based on chromium (VI) and other reagents. chemistryviews.org

| Oxidizing Agent | Description |

| Chromic Acid (H₂CrO₄) | Often referred to as the Jones reagent, it is prepared by adding chromium trioxide (CrO₃) to aqueous sulfuric acid. libretexts.orglibretexts.org It is a strong oxidizing agent. |

| Pyridinium Chlorochromate (PCC) | A milder chromium-based reagent, PCC is a complex of chromium trioxide, pyridine (B92270), and hydrochloric acid. libretexts.orgchemistrysteps.com It is often used for oxidations that require non-aqueous conditions. |

| Sodium or Potassium Dichromate (Na₂Cr₂O₇ or K₂Cr₂O₇) | Used in the presence of an acid, typically sulfuric acid, this is a common and effective oxidizing agent for secondary alcohols. byjus.comchemguide.co.uk The reaction is often accompanied by a color change from orange (Cr₂O₇²⁻) to green (Cr³⁺). chemguide.co.uk |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine compound that provides a mild and selective method for oxidizing alcohols to ketones. chemistryviews.org |

| Swern Oxidation | This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile such as oxalyl chloride, followed by the addition of a hindered base like triethylamine. chemistryviews.org It is known for its mild reaction conditions. |

Mechanistic Investigations of Oxidation Processes

The mechanism of oxidation for secondary alcohols, such as with chromic acid, generally involves several key steps. libretexts.org The process is initiated by the formation of a chromate (B82759) ester from the alcohol and the chromium reagent. chemistrysteps.com

The generally accepted mechanism for oxidation with chromic acid proceeds as follows:

Formation of Chromate Ester: The alcohol's oxygen atom attacks the chromium atom of the chromic acid, leading to the formation of a chromate ester intermediate after a proton transfer. libretexts.orgchemistrysteps.com

E2-like Elimination: A base, which can be water or another alcohol molecule, removes the proton from the carbon that was attached to the hydroxyl group. chemistrysteps.commasterorganicchemistry.com

Formation of the Ketone: This deprotonation occurs concurrently with the breaking of the O-Cr bond, where the chromium atom acts as a leaving group, resulting in the formation of the carbon-oxygen double bond of the ketone. libretexts.orgmasterorganicchemistry.com

This mechanism is analogous to an E2 elimination reaction, where the removal of a proton and the departure of a leaving group are concerted. masterorganicchemistry.com

Dehydration Reactions of this compound

The dehydration of alcohols is an elimination reaction that results in the formation of an alkene and water. jove.com This reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).

Alkene Product Distribution Analysis

The dehydration of this compound can lead to the formation of multiple alkene isomers. The distribution of these products is governed by Zaitsev's rule, which states that the major product will be the most substituted (and therefore most stable) alkene.

Possible alkene products from the dehydration of this compound include:

3-Methyl-2-hexene (B101136) (major product, more substituted)

3-Methyl-1-hexene (B165624) (minor product, less substituted)

The ratio of these products can be influenced by the reaction conditions, including the strength of the acid catalyst. For instance, using sulfuric acid might yield a different isomer ratio compared to the milder phosphoric acid.

Acid-Catalyzed Dehydration Mechanisms (E1 pathway)

The acid-catalyzed dehydration of a secondary alcohol like this compound typically proceeds through an E1 (elimination, unimolecular) mechanism. jove.comacs.org This pathway involves the formation of a carbocation intermediate.

The steps of the E1 mechanism for the dehydration of this compound are:

Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group of the alcohol, converting it into a good leaving group (an alkyloxonium ion). jove.com

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation at the second carbon position. This is the slow, rate-determining step of the reaction. jove.com

Deprotonation to Form the Alkene: A base, typically water or the conjugate base of the acid catalyst, removes a proton from a carbon atom adjacent to the carbocation. jove.com Removal of a proton from the third carbon results in the formation of the more stable, trisubstituted 3-methyl-2-hexene (Zaitsev's product). Removal of a proton from the first carbon leads to the less stable, disubstituted 3-methyl-1-hexene.

It is also possible for carbocation rearrangements to occur, such as a hydride shift, to form a more stable carbocation before deprotonation, although in the case of the initial secondary carbocation from this compound, a simple deprotonation is the most direct path. vaia.com

Computational Predictions of Competing Dehydration Pathways

The acid-catalyzed dehydration of this compound is a classic elimination reaction that can proceed through competing E1 (elimination, unimolecular) and E2 (elimination, bimolecular) pathways to form various isomeric alkenes. Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the favorability of these pathways by calculating the energy profiles of the reaction intermediates and transition states. rsc.orgnsf.govacs.org

For a secondary alcohol like this compound, both E1 and E2 mechanisms are plausible. The E1 mechanism involves the initial protonation of the hydroxyl group, followed by the loss of a water molecule to form a secondary carbocation intermediate. This carbocation can then lose a proton from an adjacent carbon to form an alkene. The stability of the potential carbocation is a key factor; however, secondary carbocations are susceptible to rearrangement to a more stable tertiary carbocation if a hydride shift is possible. In the case of this compound, a 1,2-hydride shift from the C3 carbon to the C2 carbon would result in a more stable tertiary carbocation, leading to rearranged alkene products.

The E2 mechanism, conversely, is a concerted process where a base abstracts a proton from a carbon adjacent to the hydroxyl-bearing carbon, while the protonated hydroxyl group (a good leaving group) departs simultaneously. masterorganicchemistry.com This pathway avoids the formation of a discrete carbocation intermediate.

Computational models predict that the reaction conditions and the catalyst employed significantly influence which pathway dominates. rsc.orgacs.org For instance, DFT calculations on the dehydration of other secondary alcohols have shown that stepwise E1-like processes are favored when stable carbocation intermediates are accessible. rsc.org The use of catalysts like copper(II) sulfate (B86663) has been computationally analyzed, revealing that the reaction can proceed via either concerted dyotropic reactions or stepwise E1-like mechanisms, with the latter being more likely for secondary and tertiary alcohols. rsc.org Similarly, studies on zeolite catalysts like HZSM-5 show that both the pore size of the zeolite and the reaction temperature can alter the selectivity towards either direct dehydration (often favoring E2-like characteristics) or a pathway involving an ether intermediate. sci-hub.st

The likely alkene products from the dehydration of this compound, without considering rearrangements, are 3-methyl-1-hexene and 3-methyl-2-hexene. According to Zaitsev's rule, the more substituted alkene, 3-methyl-2-hexene, is generally the major product in elimination reactions. numberanalytics.com However, computational studies can provide more precise predictions on product distribution by calculating the activation energies for the formation of each product. rsc.org

Table 1: Predicted Dehydration Pathways for this compound

| Pathway | Mechanism | Key Intermediate | Potential Products | Major Product (Predicted by Zaitsev's Rule) |

| Path A | E1 (Elimination, Unimolecular) | Secondary Carbocation (potential for rearrangement) | 3-Methyl-1-hexene, 3-Methyl-2-hexene, Rearranged Alkenes | 3-Methyl-2-hexene |

| Path B | E2 (Elimination, Bimolecular) | Concerted Transition State | 3-Methyl-1-hexene, 3-Methyl-2-hexene | 3-Methyl-2-hexene |

Nucleophilic Substitution Reactions of this compound

Reactions with Hydrogen Halides

CH₃CH(OH)CH(CH₃)CH₂CH₂CH₃ + HX → CH₃CH(X)CH(CH₃)CH₂CH₂CH₃ + H₂O

The reactivity of the hydrogen halides follows the order of their acidity: HI > HBr > HCl, with HF being generally unreactive. libretexts.org The reaction is acid-catalyzed; the first step is the protonation of the alcohol's hydroxyl group by the strong acid, which converts the poor leaving group (-OH) into a good leaving group (H₂O). ucalgary.cachemistrysteps.com For secondary alcohols like this compound, the reaction with HCl is often slow and may require a catalyst, such as zinc chloride (ZnCl₂), which acts as a Lewis acid to facilitate the departure of the leaving group. youtube.com Reactions with HBr and HI are typically more facile and may not require an additional catalyst. chemistrysteps.com

Mechanistic Studies of Substitution (SN1, SN2 pathways)

The conversion of secondary alcohols to alkyl halides can proceed via either an SN1 (Substitution, Nucleophilic, Unimolecular) or an SN2 (Substitution, Nucleophilic, Bimolecular) mechanism, and often a mixture of both pathways occurs. ucalgary.cachemistrysteps.com

The SN1 mechanism is a two-step process. After the initial protonation of the alcohol, the water molecule departs, forming a secondary carbocation intermediate. This is the slow, rate-determining step. The carbocation is then rapidly attacked by the halide ion nucleophile. masterorganicchemistry.comyoutube.com A key feature of the SN1 pathway is the possibility of carbocation rearrangements. The secondary carbocation formed from this compound could undergo a 1,2-hydride shift to form a more stable tertiary carbocation, leading to the formation of 3-halo-3-methylhexane as a rearranged product. Because the carbocation intermediate is planar, the nucleophile can attack from either face, which would lead to a racemic mixture of products if the carbon atom were a stereocenter. libretexts.org

The SN2 mechanism is a single, concerted step. The halide nucleophile attacks the carbon atom bearing the protonated hydroxyl group from the backside, simultaneously displacing the water molecule. masterorganicchemistry.com This mechanism results in an inversion of stereochemistry at the reaction center. For secondary alcohols, the SN2 pathway is subject to steric hindrance. The presence of the methyl group at the adjacent C3 position in this compound would sterically hinder the backside attack of the nucleophile to some extent, but not prohibit it entirely.

The choice between the SN1 and SN2 pathway is influenced by several factors, including the specific hydrogen halide used, the solvent, and the temperature. libretexts.org Stronger nucleophiles and polar aprotic solvents favor the SN2 mechanism, while polar protic solvents, which can stabilize the carbocation intermediate, favor the SN1 pathway. libretexts.org

Table 2: Comparison of SN1 and SN2 Pathways for this compound

| Feature | SN1 Pathway | SN2 Pathway |

| Rate Law | Rate = k[Alcohol] | Rate = k[Alcohol][Nucleophile] |

| Mechanism | Two steps | One step (concerted) |

| Intermediate | Carbocation | None (Transition state) |

| Rearrangement | Possible (1,2-hydride shift) | Not possible |

| Stereochemistry | Racemization (if chiral) | Inversion of configuration |

| Favored by | Polar protic solvents, weaker nucleophiles | Polar aprotic solvents, stronger nucleophiles |

Esterification Reactions Involving this compound

This compound can be converted to an ester through reaction with a carboxylic acid or its derivatives. cymitquimica.comresearchgate.net Esterification is a crucial reaction in organic synthesis, often used to create fragrances, flavors, and other valuable compounds. nih.gov

One of the most common methods is the Fischer-Speier esterification , which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. libretexts.orgmdpi.com The reaction is an equilibrium process, and to drive it towards the ester product, water is typically removed as it is formed, or an excess of one of the reactants (usually the alcohol) is used. libretexts.org

For example, the reaction of this compound with acetic acid would produce 3-methyl-2-hexyl acetate:

CH₃CH(OH)CH(CH₃)CH₂CH₂CH₃ + CH₃COOH ⇌ CH₃CH(OOCCH₃)CH(CH₃)CH₂CH₂CH₃ + H₂O

A more reactive alternative for ester synthesis involves using a carboxylic acid derivative, such as an acyl chloride (acid chloride) or an acid anhydride. chemguide.co.uk The reaction of an alcohol with an acyl chloride is typically rapid and irreversible, occurring at room temperature. chemguide.co.uklibretexts.org A weak base like pyridine is often added to neutralize the HCl byproduct.

CH₃CH(OH)CH(CH₃)CH₂CH₂CH₃ + RCOCl → CH₃CH(OOCR)CH(CH₃)CH₂CH₂CH₃ + HCl

The reactivity in esterification is sensitive to steric hindrance around the hydroxyl group of the alcohol. As a secondary alcohol, this compound is less reactive than a primary alcohol but more reactive than a tertiary alcohol in esterification reactions.

Comparative Reactivity Studies of this compound with Analogous Alcohols

The reactivity of this compound is best understood when compared with its isomers and other analogous alcohols. The position of the hydroxyl group and the branching of the carbon chain are key structural features that dictate reactivity. acs.org

In general, the reactivity of alcohols in many reactions, including dehydration and nucleophilic substitution, follows the order: tertiary > secondary > primary. libretexts.org This trend is largely due to the stability of the carbocation intermediate formed in E1 and SN1 reactions. libretexts.org

When comparing isomers of hexanol, such as 1-hexanol (B41254) (primary), 2-hexanol (B165339) (secondary), and 3-hexanol (B165604) (secondary), differences in reactivity arise. acs.org

1-Hexanol (Primary) : Being a primary alcohol, it is less reactive in reactions proceeding through a carbocation (E1, SN1) but more reactive in SN2 reactions due to lower steric hindrance. ucalgary.cachemistrysteps.com Its dehydration requires more stringent conditions than for secondary alcohols.

2-Hexanol (Secondary, Linear) : As a secondary alcohol, its reactivity is intermediate. It is structurally similar to this compound but lacks the methyl branch on the C3 carbon. This lack of branching means it experiences slightly less steric hindrance.

This compound (Secondary, Branched) : The presence of the methyl group at the C3 position introduces steric bulk near the reaction center (the C2 hydroxyl group). This steric hindrance can decrease the rate of SN2 reactions compared to a linear secondary alcohol like 2-hexanol. masterorganicchemistry.com In elimination reactions, this branching can influence the regioselectivity (the ratio of different alkene products). Studies on the dehydration of secondary alcohols in zeolite pores have shown that the structure of the alcohol impacts its interaction with the catalyst and can alter reaction rates and pathways. quora.com For instance, the van der Waals stabilization of transition states within catalyst pores can make branched secondary alcohols like 2-methyl-3-hexanol (B1582149) more reactive than in bulk solution. quora.com

Table 3: Comparative Reactivity of Hexanol Isomers

| Alcohol | Type | Relative Rate in SN1/E1 Reactions | Relative Rate in SN2 Reactions | Key Structural Feature |

| 1-Hexanol | Primary | Slowest | Fastest | -OH on terminal carbon, least steric hindrance. |

| 2-Hexanol | Secondary | Intermediate | Intermediate | -OH on internal carbon, linear chain. |

| 3-Hexanol | Secondary | Intermediate | Intermediate | -OH on internal carbon, linear chain. |

| This compound | Secondary | Intermediate | Slower than linear isomers | Branched chain increases steric hindrance near -OH. |

| 2-Methyl-2-hexanol | Tertiary | Fastest | No Reaction | -OH on a tertiary carbon, most stable carbocation. |

Stereochemical Aspects of 3 Methyl 2 Hexanol

Identification and Characterization of Chiral Centers in 3-Methyl-2-hexanol

A chiral center is a carbon atom that is attached to four different groups. askfilo.com In the structure of this compound, there are two such centers:

C2: The carbon atom bonded to the hydroxyl (-OH) group. Its four different substituents are: a hydrogen atom (H), a methyl group (-CH₃), a hydroxyl group (-OH), and a 3-methylhexyl group.

C3: The carbon atom bonded to the methyl group. Its four different substituents are: a hydrogen atom (H), a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and a 1-hydroxyethyl group.

The presence of these two chiral centers means that this compound can exist as a number of different stereoisomers. Specifically, with 'n' chiral centers, the maximum number of possible stereoisomers is 2ⁿ. libretexts.org For this compound, with n=2, there are 2² = 4 possible stereoisomers. openstax.orgpressbooks.publibretexts.org

Enantiomeric and Diastereomeric Forms of this compound

The four stereoisomers of this compound consist of two pairs of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.com Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other. libretexts.orgmasterorganicchemistry.com

The four stereoisomers of this compound are:

(2R, 3R)-3-methyl-2-hexanol

(2S, 3S)-3-methyl-2-hexanol

(2R, 3S)-3-methyl-2-hexanol

(2S, 3R)-3-methyl-2-hexanol

(2R, 3R) and (2S, 3S) are a pair of enantiomers. Similarly, (2R, 3S) and (2S, 3R) form another pair of enantiomers. Any other pairing of these isomers, such as (2R, 3R) and (2R, 3S), are diastereomers. masterorganicchemistry.com

R/S Configuration Assignment Methodologies

The absolute configuration of each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. yale.eduyale.edulibretexts.org This system assigns priorities to the four substituents attached to the chiral center based on their atomic number. yale.edulibretexts.org

Steps for Assigning R/S Configuration:

Assign Priorities: The atoms directly attached to the chiral center are ranked by atomic number. Higher atomic number gets higher priority. If there is a tie, the atoms attached to the tied atoms are compared until a point of difference is found. yale.eduyale.edu

Orient the Molecule: The molecule is oriented in space so that the lowest priority group (priority 4) is pointing away from the viewer. yale.edulibretexts.org

Determine the Direction: The direction of the remaining three groups is observed, from highest priority (1) to second highest (2) to third highest (3).

If the direction is clockwise , the configuration is designated as R (from the Latin rectus, meaning right). yale.eduyale.edu

If the direction is counter-clockwise , the configuration is designated as S (from the Latin sinister, meaning left). yale.eduyale.edu

| Chiral Center | Substituent | Priority | Reasoning |

|---|---|---|---|

| C2 | -OH | 1 | Oxygen has a higher atomic number than Carbon. |

| -CH(CH₃)CH₂CH₃ | 2 | Carbon attached to another carbon, an ethyl group, and a hydrogen. | |

| -CH₃ | 3 | Carbon attached to three hydrogens. | |

| -H | 4 | Hydrogen has the lowest atomic number. | |

| C3 | -CH(OH)CH₃ | 1 | Carbon attached to an oxygen, a carbon, and a hydrogen. |

| -CH₂CH₃ | 2 | Carbon attached to another carbon and two hydrogens. | |

| -CH₃ | 3 | Carbon attached to three hydrogens. | |

| -H | 4 | Hydrogen has the lowest atomic number. |

Conformational Analysis and Newman Projections of Stereoisomers

Conformational analysis of this compound can be performed by examining the rotation around the C2-C3 bond using Newman projections. oregonstate.edu These projections help visualize the spatial arrangement of substituents and predict the most stable conformations. chegg.comyoutube.com

The stability of different conformers is influenced by steric hindrance. Staggered conformations are generally more stable (lower in energy) than eclipsed conformations. Among the staggered conformations, the one where the largest groups are anti (180° apart) to each other is the most stable. Gauche interactions, where large groups are 60° apart, introduce steric strain and decrease stability. oregonstate.edu

For the (2R, 3S)-3-methyl-2-hexanol stereoisomer, a Newman projection looking down the C2-C3 bond would show the substituents on the front carbon (C2) and the back carbon (C3). The relative positions of the hydroxyl, methyl, and hydrogen on C2, and the ethyl, methyl, and hydrogen on C3 would determine the different staggered and eclipsed conformations. The most stable conformation would seek to minimize the steric interactions between the larger groups (hydroxyl, ethyl, and methyl groups). chegg.comchegg.com

Stereoselective Synthetic Approaches to this compound Isomers

The synthesis of specific stereoisomers of this compound requires stereoselective methods that control the formation of the chiral centers.

Influence of Chiral Reactants on Product Stereochemistry

When a reaction creates a new chiral center in a molecule that is already chiral, the two faces of the reactive center are no longer equivalent. openstax.orgpressbooks.publibretexts.org This leads to the formation of diastereomers in unequal amounts. openstax.orgpressbooks.publibretexts.org For example, the acid-catalyzed hydration of a chiral alkene like (R)-4-methyl-1-hexene would produce the two diastereomers of 4-methyl-2-hexanol, (2R,4R) and (2S,4R), in unequal amounts because the incoming water molecule will preferentially attack one face of the intermediate carbocation over the other due to steric hindrance. openstax.orgpressbooks.publibretexts.org This principle, known as asymmetric induction, is fundamental to stereoselective synthesis. wikipedia.org

Asymmetric Induction Strategies in this compound Synthesis

Asymmetric induction describes the preferential formation of one enantiomer or diastereomer over another. wikipedia.org This can be achieved through various strategies:

Substrate Control: A chiral center already present in the substrate molecule can direct the stereochemical outcome of a reaction at a new developing stereocenter. The Felkin-Ahn model is often used to predict the outcome of nucleophilic additions to chiral aldehydes and ketones. wikipedia.org

Reagent Control: A chiral reagent can be used to deliver a functional group to a prochiral substrate in a stereoselective manner. For instance, chiral reducing agents can be used to reduce a ketone like 3-methyl-2-hexanone (B1360152) to a specific stereoisomer of this compound.

Catalyst Control: A chiral catalyst can create a chiral environment around the substrate, leading to the preferential formation of one stereoisomer. Enantioselective hydrogenation of 2-methyl-3-hexanone (B1206162) using a chiral catalyst is a method to produce specific enantiomers of this compound. The use of enzymes, such as Baker's yeast, can also provide high enantiomeric control in the reduction of ketones.

Chiral Resolution and Enantioseparation Techniques for this compound

The separation of the enantiomers of this compound is a critical aspect of its analysis, particularly in fields such as flavor and fragrance chemistry, where the stereochemistry of a molecule can significantly influence its sensory properties. Various chromatographic techniques have been developed and optimized for the effective resolution of these chiral compounds.

Gas Chromatography Utilizing Chiral Stationary Phases

Gas chromatography (GC) is a powerful technique for the separation of volatile compounds like this compound. The direct enantiomeric separation is achieved by using a chiral stationary phase (CSP) within the GC column. These CSPs create a chiral environment where the enantiomers of the analyte can form transient diastereomeric complexes with different stabilities, leading to different retention times and thus, separation. azom.com

Several types of CSPs have proven effective for the resolution of chiral alcohols. Cyclodextrin (B1172386) derivatives are among the most widely used and versatile CSPs for the enantioseparation of a broad range of compounds, including alcohols. chromatographyonline.comresearchgate.net Specifically, derivatized cyclodextrins, such as those with alkylated or acylated groups, are commonly employed. researchgate.net For instance, a study demonstrated the successful resolution of various chiral alcohols on a trifluoroacetyl derivative of β-cyclodextrin (Chiraldex B-TA). mst.edu Another study highlighted the utility of heptakis(2,3,6-tri-O-ethyl)-β-cyclodextrin for determining the enantiomeric composition of chiral compounds. researchgate.net

Research has shown that the presence of a methyl group adjacent to the chiral center, as in this compound, can influence the separation efficiency. tum.de The separation mechanism on these CSPs is complex and can involve a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the cyclodextrin cavity. researchgate.net The temperature of the GC analysis is a critical parameter; lower elution temperatures generally lead to greater selectivity differences between enantiomers. chromatographyonline.com

In some cases, derivatization of the alcohol to a more volatile or more easily separable derivative, such as a trifluoroacetyl ester, can enhance the resolution. mst.edu However, many chiral alcohols can be resolved directly without derivatization on suitable CSPs. nih.gov

Table 1: Examples of Chiral Stationary Phases Used in GC for Alcohol Separation

| Chiral Stationary Phase Type | Common Examples | Application Notes |

| Cyclodextrin Derivatives | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin, Trifluoroacetylated β-cyclodextrin | Widely applicable for various chiral alcohols. researchgate.netmst.edu |

| Amino Acid Derivatives | Chirasil-Val | Known for high thermal stability. researchgate.net |

| Chiral Ionic Liquids | N,N-dimethylephedrinium-based ILs | Can separate chiral alcohols, diols, and other functional groups. researchgate.net |

High-Performance Liquid Chromatography for Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) is another principal technique for the separation of enantiomers. researchgate.net For compounds like this compound, chiral HPLC is particularly useful, often employing columns with polysaccharide-based chiral stationary phases. mdpi.com These CSPs, typically derivatives of cellulose (B213188) or amylose, can effectively recognize and separate a wide array of chiral molecules. mdpi.com

Amylose tris(3-chloro-5-methylphenylcarbamate) is one such CSP that has been successfully used for the enantioseparation of racemic mixtures of alcohols. taylorandfrancis.com The separation mechanism in chiral HPLC involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase through a combination of interactions, such as hydrogen bonds, dipole-dipole interactions, and steric repulsion.

The choice of the mobile phase is crucial for optimizing the separation in reversed-phase chiral HPLC. Mixtures of solvents like acetonitrile (B52724) and water are commonly used, and their ratio can be adjusted to achieve the desired resolution. mdpi.com While direct HPLC separation of this compound is feasible, derivatization with a chiral reagent can also be employed to form diastereomers that can be separated on a standard achiral column. However, the direct method using a chiral column is often preferred. chromatographyonline.com

Advanced Analytical Characterization of 3 Methyl 2 Hexanol

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation of molecules like 3-Methyl-2-hexanol, providing detailed information about its atomic connectivity and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

For ¹H NMR, the seven distinct proton environments in this compound would result in a complex spectrum with characteristic chemical shifts and splitting patterns. The proton attached to the hydroxyl-bearing carbon (CH-OH) is expected to appear as a multiplet in the downfield region typical for carbinol protons. The protons of the methyl groups would appear as doublets or a triplet in the upfield region.

In ¹³C NMR spectroscopy, each of the seven carbon atoms in this compound is chemically non-equivalent, which would lead to seven distinct signals. The carbon atom bonded to the hydroxyl group (C2) would be observed in the typical range for alcohol-bearing carbons, approximately 60-80 ppm. The other aliphatic carbons would appear at higher field strengths.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | ¹H Chemical Shift (ppm, Predicted) | ¹H Multiplicity (Predicted) | ¹³C Chemical Shift (ppm, Predicted) |

|---|---|---|---|

| 1 (CH₃) | ~1.1 | Doublet | ~23 |

| 2 (CHOH) | ~3.7 | Multiplet | ~75 |

| 3 (CH) | ~1.5 | Multiplet | ~45 |

| 4 (CH₂) | ~1.3-1.4 | Multiplet | ~30 |

| 5 (CH₂) | ~1.2-1.3 | Multiplet | ~20 |

| 6 (CH₃) | ~0.9 | Triplet | ~14 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its identity as a secondary alcohol. nist.gov

The most prominent feature in the IR spectrum is a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is a result of intermolecular hydrogen bonding. The spectrum also shows strong absorptions in the 2850-3000 cm⁻¹ range, corresponding to the C-H stretching vibrations of the aliphatic methyl and methylene (B1212753) groups. A significant band in the 1000-1200 cm⁻¹ region is attributed to the C-O stretching vibration of the secondary alcohol functional group. nist.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3600 (broad) | O-H stretch | Alcohol (hydroxyl) |

| 2850-3000 | C-H stretch | Alkane (CH₃, CH₂) |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions.

Fragmentation Patterns and Structural Confirmation (e.g., α-cleavage)

In electron ionization mass spectrometry (EI-MS), this compound undergoes fragmentation to produce a characteristic pattern of ions. The molecular ion peak (M⁺), corresponding to the intact molecule, would be observed at a mass-to-charge ratio (m/z) of 116. nist.gov

The fragmentation of alcohols is often dominated by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. For this compound, α-cleavage can occur on either side of the C2 carbon. Cleavage between C1 and C2 results in the loss of a methyl radical (•CH₃) to form a stable, resonance-stabilized ion at m/z 101. Alternatively, and more prominently, cleavage between C2 and C3 leads to the loss of a butyl radical (•C₄H₉) to generate the base peak at m/z 45. Another common fragmentation pathway for alcohols is the loss of a water molecule (H₂O), which would produce a peak at m/z 98 (M-18).

Table 3: Major Mass Fragments of this compound

| m/z | Ion Structure/Fragment Lost | Fragmentation Pathway |

|---|---|---|

| 116 | [C₇H₁₆O]⁺ | Molecular Ion (M⁺) |

| 101 | [M - CH₃]⁺ | α-cleavage |

| 98 | [M - H₂O]⁺ | Dehydration |

| 73 | [C₄H₉O]⁺ | C-C bond cleavage |

Quantitative and Qualitative Analysis of this compound in Mixtures

Mass spectrometry, particularly when coupled with a separation technique like gas chromatography (GC-MS), is a powerful tool for both the qualitative identification and quantitative measurement of this compound in complex mixtures, such as in alcoholic extracts of medicinal plants. jmchemsci.com

In a typical GC-MS analysis, the components of a mixture are first separated based on their volatility and interaction with the GC column. As each component, including this compound, elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint. By comparing the acquired mass spectrum to a library of known spectra, this compound can be unequivocally identified (qualitative analysis). jmchemsci.com

For quantitative analysis, specific ions from the fragmentation of this compound, such as the base peak at m/z 45, can be monitored. The intensity of this ion signal is proportional to the amount of the compound present in the sample. By creating a calibration curve with known concentrations of a this compound standard, the precise amount in an unknown sample can be determined.

Chromatographic Techniques

Chromatographic methods are essential for the separation of this compound from other compounds in a mixture and for the resolution of its stereoisomers. Gas chromatography (GC) is the most common technique for the analysis of volatile compounds like this compound. nist.gov

The retention of this compound in a GC system is dependent on the type of stationary phase used in the column and the operating temperature. Its retention is often characterized by the Kovats retention index, which provides a standardized measure of elution time. nih.gov

Due to the presence of two chiral centers (at C2 and C3), this compound can exist as four stereoisomers (two pairs of enantiomers). The separation of these enantiomers requires the use of a chiral stationary phase in the GC column. Cyclodextrin (B1172386) derivatives are commonly used as chiral selectors in these stationary phases. chromatographyonline.comresearchgate.net The differential interaction between the enantiomers of this compound and the chiral stationary phase allows for their separation and individual quantification. gcms.czwiley.comchromatographyonline.com

Table 4: Kovats Retention Indices for this compound

| Column Type | Kovats Retention Index |

|---|---|

| Non-polar | 906, 909, 914.3 |

Gas Chromatography (GC) for Purity and Mixture Analysis

Gas chromatography is a powerful technique for determining the purity of this compound and for analyzing its composition within mixtures. The method separates volatile compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. Factors such as boiling point, molecular size, and polarity govern the retention time of each compound, allowing for their individual identification and quantification.

The purity of a this compound sample can be assessed by injecting a neat or diluted sample into a GC system equipped with a Flame Ionization Detector (FID). A highly pure sample will ideally exhibit a single, sharp peak corresponding to this compound. The presence of additional peaks indicates impurities, which can be quantified based on their peak areas relative to the total peak area. However, it is crucial to recognize that a single peak does not always guarantee purity, as some isomers or other compounds with very similar chromatographic behavior may co-elute. For instance, isomers of pentanol, such as 2-pentanol (B3026449) and 3-pentanol, which have very close boiling points, can co-elute on certain GC columns.

In the analysis of mixtures, such as those containing various isomers of hexanol, the choice of the stationary phase is critical for achieving adequate separation. Non-polar stationary phases, like those based on polydimethylsiloxane, primarily separate compounds based on their boiling points. More polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., WAX columns), can provide different selectivity based on polarity differences. The National Institute of Standards and Technology (NIST) provides retention index data for this compound on various stationary phases, which aids in method development and compound identification. nist.govnist.gov

Table 1: Gas Chromatography Retention Indices for this compound and Related Isomers

| Compound | Stationary Phase | Retention Index (I) | Reference |

| This compound | HP-5MS (non-polar) | 906 | nist.gov |

| This compound | FFAP (polar) | 1331 | nist.gov |

| 2-Methyl-3-hexanol (B1582149) | Methyl Silicone (non-polar) | 858 | nist.gov |

| 3-Methyl-3-hexanol | Standard non-polar | 827 | nih.gov |

This table is interactive. Click on the headers to sort the data.

The separation of positional isomers of hexanol can be challenging due to their similar physicochemical properties. High-efficiency capillary columns are often required to achieve baseline resolution. A study on the separation of isomeric hydrocarbons demonstrated the utility of highly efficient capillary columns for resolving compounds with similar structures.

For quantitative analysis, an internal standard method is often employed to improve accuracy and precision. This involves adding a known amount of a non-interfering compound to the sample before injection. The ratio of the peak area of the analyte to the peak area of the internal standard is then used for quantification, which can correct for variations in injection volume and detector response.

Applications of Multidimensional Gas Chromatography

Due to the presence of two chiral centers, this compound can exist as four stereoisomers. The separation of these enantiomers and diastereomers requires the use of chiral stationary phases. Multidimensional gas chromatography (MDGC) offers enhanced resolving power for the analysis of such complex chiral compounds, especially in intricate matrices. researchgate.netnih.gov

Enantioselective MDGC is a powerful technique for separating overlapping enantiomers. researchgate.netnih.gov This can be achieved through either heart-cutting two-dimensional GC (GC-GC) or comprehensive two-dimensional GC (GCxGC). In a typical heart-cutting setup for chiral analysis, an achiral column in the first dimension performs an initial separation, and specific portions (heart-cuts) of the effluent containing the target analytes are transferred to a second, chiral column for enantiomeric separation.

Comprehensive two-dimensional gas chromatography (GCxGC) provides even greater peak capacity and resolution by subjecting the entire sample to separation on two different columns with orthogonal separation mechanisms. For chiral analysis, a common configuration involves a non-polar column in the first dimension and a chiral column in the second dimension. This setup separates compounds based on volatility in the first dimension and chirality in the second dimension.

The selection of the chiral stationary phase is crucial for the successful enantiomeric separation of this compound. Cyclodextrin-based chiral stationary phases are widely used for the separation of a variety of chiral compounds, including alcohols. tum.dechromatographyonline.comgcms.cz These phases, which are derivatives of α-, β-, or γ-cyclodextrin, form transient diastereomeric complexes with the enantiomers of the analyte, leading to differences in their retention times. The specific derivatization of the cyclodextrin influences its enantioselective properties.

Table 2: Common Chiral Stationary Phases for GC and Their Applications

| Chiral Stationary Phase Type | Common Derivatives | Typical Applications |

| Cyclodextrin-based | Permethylated, Trifluoroacetylated, Alkylated | Alcohols, diols, esters, ketones, lactones |

| Amino acid derivatives | Chirasil-Val | Amino acids |

| Metal complexes | Chiral metal chelates | Various chiral compounds |

This table is interactive. Users can filter the table based on the stationary phase type.

While specific studies detailing the multidimensional GC analysis of this compound are not abundant in the readily available literature, the principles and methodologies established for other chiral alcohols are directly applicable. The analysis of chiral components in complex mixtures such as essential oils and beverages often employs enantioselective MDGC to resolve co-eluting enantiomers and provide accurate enantiomeric ratios. researchgate.netnih.gov This information is critical in fields such as flavor and fragrance chemistry, where the different enantiomers of a compound can have distinct sensory properties.

Computational Chemistry and Molecular Modeling of 3 Methyl 2 Hexanol

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic properties and reaction mechanisms of 3-Methyl-2-hexanol. researchgate.net These calculations provide a fundamental understanding of the molecule's intrinsic characteristics.

The electronic structure of an alcohol like this compound is defined by the arrangement of its electrons in various molecular orbitals. Similar to water, the oxygen atom in the hydroxyl group can be described as having sp³ hybridization. ossila.com The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity. ekb.egresearchgate.net

The HOMO represents the orbital from which an electron is most likely to be donated, indicating the molecule's capacity to act as an electron donor (nucleophile). ekb.eg Conversely, the LUMO is the lowest energy orbital that can accept an electron, signifying its ability to act as an electron acceptor (electrophile). ekb.eg The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and the energy required for its lowest electronic excitation. researchgate.net

For aliphatic alcohols, DFT calculations are commonly employed to determine the energies and spatial distributions of these frontier orbitals. researchgate.net While specific HOMO-LUMO energy values for this compound require dedicated computational studies, analysis of similar alcohols indicates that the HOMO is typically localized around the oxygen atom of the hydroxyl group due to its lone pair electrons, while the LUMO is distributed over the antibonding σ* orbitals of the C-O and C-C bonds.

Table 1: Key Concepts in Molecular Orbital Analysis

| Concept | Description | Relevance to this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; represents the ability to donate electrons. ekb.eg | Primarily located on the oxygen atom; involved in nucleophilic attacks and oxidation reactions. |

| LUMO | Lowest Unoccupied Molecular Orbital; represents the ability to accept electrons. ekb.eg | Distributed along the carbon skeleton and C-O bond; involved in reactions with electrophiles. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; relates to chemical stability and excitability. researchgate.net | A larger gap implies higher stability and greater energy required for electronic excitation. |

Computational modeling using DFT is a valuable tool for elucidating reaction mechanisms and calculating the associated energy changes. For this compound, a key reaction studied computationally is its acid-catalyzed dehydration. This reaction proceeds via an E1 elimination mechanism. chegg.com

The process involves three main steps:

Protonation: The hydroxyl group is protonated by an acid catalyst (e.g., H₂SO₄) to form a good leaving group, an alkyloxonium ion. chegg.com

Carbocation Formation: The loss of a water molecule leads to the formation of a secondary carbocation intermediate. chegg.com

Deprotonation: A base removes a proton from an adjacent carbon to form a double bond. chegg.com

Computational studies can predict the activation energies for the competing pathways in this reaction. The removal of a proton can lead to the formation of two different alkene products: 3-methyl-2-hexene (B101136) (the major product) and 3-methyl-1-hexene (B165624) (the minor product). DFT calculations help to map the potential energy surface of the reaction, identifying the transition states and intermediates, and confirming why the more substituted alkene is the thermodynamically favored product according to Zaitsev's rule.

Studies on the dehydration of the constitutional isomer, 2-methyl-3-hexanol (B1582149), show that steric factors and the surrounding environment (such as zeolite pores) can significantly influence the activation enthalpy and regioselectivity of the reaction. acs.org

Molecular Mechanics and Molecular Dynamics Simulations

While quantum methods are excellent for electronic properties and reaction mechanisms, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for studying the larger-scale conformational dynamics and intermolecular interactions of this compound. acs.orgnih.gov

This compound possesses rotational freedom around its single bonds, leading to a complex conformational landscape. DFT calculations on its stereoisomer, (3R)-2-methyl-3-hexanol, at the B3LYP/6-31G(d) level have been used to predict the most stable conformers. acs.org These studies identify three primary low-energy conformations determined by the dihedral angle between the hydroxyl group and the methyl group on the adjacent carbon. acs.org

Table 2: Predicted Dominant Conformers of 2-Methyl-3-hexanol

| Conformer | Dihedral Angle (HO-C-C-CH₃) | Description | Stability Factor |

|---|---|---|---|

| Anti-periplanar | ~180° | The hydroxyl and methyl groups are oriented opposite to each other. | Minimizes steric hindrance. acs.org |

| Gauche | ~60° | The hydroxyl and methyl groups are in proximity. | Potentially stabilized by intramolecular hydrogen bonding. acs.org |

| Eclipsed | ~0° | Substituents overlap, leading to high energy. | Rarely populated at room temperature due to high steric strain. acs.org |

Molecular dynamics simulations can further explore the accessible conformational space. Studies on the similar molecule 3-hexanol (B165604) have shown that the preferred enantiomer in an enzymatic reaction is not only favored by enthalpy but also by entropy, which correlates with a larger accessible volume within the enzyme's active site as revealed by MD simulations. researchgate.net This highlights the importance of dynamic conformational freedom in determining molecular behavior.

The behavior of this compound in a liquid or solution phase is dominated by intermolecular forces, primarily hydrogen bonding via its hydroxyl group and van der Waals forces involving its alkyl chain. Molecular dynamics simulations are the primary computational tool for investigating these interactions. nih.gov

MD simulations can model the formation of hydrogen-bonded aggregates (clusters) of alcohol molecules in solution. nih.govmdpi.com The amphiphilic nature of alcohols, with a polar hydroxyl head and a nonpolar alkyl tail, leads to complex self-assembly behaviors in aqueous solutions. mdpi.comkg.ac.rs These simulations reveal that alcohols can form transient chain-like or ring-like clusters. nih.gov For instance, recent high-pressure MD simulations of the isomer 2-methyl-3-hexanol showed the formation of ring-like hydrogen-bonded clusters. nih.gov

Furthermore, computational models can predict how this compound interacts with other types of molecules. For example, simulations can elucidate the hydrogen bonding between the alcohol's hydroxyl group and electron-rich species like aromatic amines. MD simulations are also used to model solvation by describing the structure of the solvent shell around the molecule, which is crucial for understanding its solubility and reactivity in different media.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies aim to build mathematical models that correlate the chemical structure of a molecule with its macroscopic properties. thegoodscentscompany.com These models use calculated molecular descriptors—numerical values that encode structural, topological, or electronic features—to predict physical properties like boiling point, water solubility, and the octanol-water partition coefficient (logP). thegoodscentscompany.com

For aliphatic alcohols, QSPR models are well-established. thegoodscentscompany.com Descriptors often used include:

Topological indices: Based on the molecular graph, such as connectivity indices.

Constitutional descriptors: Related to the number and type of atoms and bonds.

Quantum-chemical descriptors: Such as dipole moment or orbital energies.

These models are typically developed using multiple linear regression or machine learning techniques on a large dataset of alcohols. thegoodscentscompany.com While specific, highly-validated QSPR models exclusively for this compound are not widely published, it is included in larger datasets used to build general models for alcohols. An estimated octanol-water partition coefficient (logP) for this compound is 2.055. The established QSPR methodologies can be applied to predict a range of its physicochemical properties based on its known structure. thegoodscentscompany.com

Table 3: Properties of Alcohols Predicted by QSPR Models

| Property | Description | Relevance |

|---|---|---|

| Boiling Point (BP) | Temperature at which a liquid turns to gas at atmospheric pressure. | A key physical property for separation and purification. |

| Molar Refraction (MR) | A measure of the total polarizability of a mole of a substance. | Related to molecular volume and intermolecular forces. |

| Water Solubility (logS) | The extent to which a compound dissolves in water. | Important for environmental fate and biological applications. |

| Octanol-Water Partition Coefficient (logP) | The ratio of a chemical's concentration in octanol (B41247) vs. water at equilibrium. | Indicates lipophilicity; crucial in pharmacology and toxicology. |

Applications in Chemical Reactivity and Selectivity Prediction

Computational chemistry and molecular modeling serve as powerful tools for predicting the chemical reactivity and selectivity of this compound. These methods allow for the detailed examination of reaction mechanisms, transition states, and intermediate structures at an atomic level, providing insights that can be difficult to obtain through experimental means alone. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are particularly valuable in this regard.

Research findings indicate that computational modeling is frequently applied to understand and predict the outcomes of reactions involving this compound, most notably in acid-catalyzed dehydration reactions. These reactions are known to produce a mixture of alkene isomers, and predicting the distribution of these products is a key challenge where computational chemistry offers significant advantages.

Detailed Research Findings:

Computational studies, particularly those using DFT, have been instrumental in elucidating the mechanism of acid-catalyzed dehydration of this compound. This reaction proceeds via an E1 elimination mechanism, which involves several key steps that can be modeled computationally:

Protonation of the Hydroxyl Group: The alcohol's hydroxyl group is protonated by a strong acid, forming an alkyloxonium ion.

Formation of a Carbocation: The loss of a water molecule leads to the formation of a secondary carbocation intermediate. Computational models can calculate the stability of this carbocation, which is a crucial factor in determining the reaction rate.

Deprotonation and Alkene Formation: A base removes a proton from an adjacent carbon atom, resulting in the formation of a double bond.

The selectivity of the dehydration reaction is governed by the relative stability of the possible transition states leading to different alkene products. The primary products are typically 3-methyl-1-hexene and 3-methyl-2-hexene, formed according to Zaitsev's rule, which favors the more substituted alkene. DFT simulations can predict the activation energies for the competing pathways, allowing for a quantitative prediction of the product ratio. For instance, steric hindrance from the methyl group at the C3 position influences which β-hydrogen is abstracted, thereby directing the regioselectivity of the reaction.

Molecular dynamics simulations complement these findings by assessing the role of the solvent and the conformational dynamics of the molecule, which can influence transition-state geometries and, consequently, the selectivity of the reaction.

The predictive power of these computational methods is summarized in the following table, which details the predicted products of the acid-catalyzed dehydration of this compound and the factors influencing selectivity.

| Reaction Pathway | Predicted Major Product | Predicted Minor Product | Key Factors Influencing Selectivity | Computational Method |

|---|---|---|---|---|

| E1 Elimination | 3-Methyl-2-hexene | 3-Methyl-1-hexene | Carbocation stability (Zaitsev's Rule), Steric hindrance, Acid strength (e.g., H₂SO₄ vs. H₃PO₄ yields different product ratios). | Density Functional Theory (DFT) for activation energies and intermediate stability. |

Furthermore, computational models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) can be used to predict the solvation behavior of this compound in various solvents, which is crucial for understanding its reactivity in solution-phase reactions. By calculating properties such as activity coefficients, these models help in selecting appropriate reaction media to optimize chemical processes.

Biocatalysis and Natural Occurrence of 3 Methyl 2 Hexanol

Natural Occurrence and Ecological Context of 3-Methyl-2-hexanol

This compound is a branched-chain secondary alcohol found in various natural sources, playing distinct roles within its ecological contexts. It has been identified as a volatile compound in the essential oil of ginger (Zingiber officinale) root, specifically in CO2 extracts from Australia at a concentration of 0.11%. flavscents.comthegoodscentscompany.com

In the insect world, this compound is a component of glandular secretions, where it can function as a semiochemical—a chemical substance that carries a message. For instance, it is found in the mandibular gland secretions of the ant species Crematogaster nigriceps. researchgate.netpsu.edu In this context, the unique blend of volatile compounds in the glands, including this compound, may aid in species-specific communication, such as alarm and defense responses, which influences competitive interactions among different ant species. researchgate.netresearchgate.net The compound has also been detected in the volatile emissions of certain species of the Triatominae family (kissing bugs), such as those in the Triatoma phyllosoma complex, where it is part of a complex mixture of compounds released when the bugs are disturbed. nih.gov

The presence of this compound and related compounds in these natural systems highlights its role in chemical communication and defense mechanisms.

Biosynthetic Pathways of Related Branched-Chain Alcohols

The biosynthesis of branched-chain alcohols like this compound is closely linked to amino acid metabolism, primarily through a sequence known as the Ehrlich pathway. nih.govebi.ac.uk This metabolic route is responsible for producing a variety of "fusel alcohols," which are alcohols containing more than two carbon atoms. The pathway initiates with the catabolism of branched-chain amino acids such as leucine (B10760876), isoleucine, and valine. nih.govresearchgate.net

The general steps of the Ehrlich pathway are as follows:

Transamination : A branched-chain amino acid is converted into its corresponding α-keto acid by a transaminase enzyme. nih.govmicrobiologyresearch.org For example, leucine is converted to α-ketoisocaproate.

Decarboxylation : The α-keto acid is then decarboxylated (a carboxyl group is removed) by a decarboxylase, such as a 2-keto acid decarboxylase (KDC), to form an aldehyde. nih.govmicrobiologyresearch.org

Reduction : Finally, the aldehyde is reduced to the corresponding branched-chain alcohol by an alcohol dehydrogenase (ADH), which uses a cofactor like NADH or NADPH. nih.govmicrobiologyresearch.org

While the Ehrlich pathway typically produces primary alcohols like 3-methyl-1-butanol (from leucine) and 2-methyl-1-butanol (B89646) (from isoleucine), the synthesis of secondary alcohols involves the reduction of corresponding ketones. researchgate.netnih.govresearchgate.net The precursors for these ketones can also be derived from amino acid or fatty acid metabolic pathways. nih.gov The production of this compound would therefore likely involve the enzymatic reduction of its corresponding ketone, 3-methyl-2-hexanone (B1360152).

| Step | Reaction | Key Enzyme Class | Example Precursor Amino Acid | Example Product |

|---|---|---|---|---|

| 1 | Amino Acid → α-Keto Acid | Transaminase (e.g., BAT1, BAT2) | Leucine | α-Ketoisocaproate (KIC) |

| 2 | α-Keto Acid → Aldehyde | Decarboxylase (e.g., KDC, ARO10) | α-Ketoisocaproate (KIC) | 3-Methylbutanal |

| 3 | Aldehyde → Primary Alcohol | Alcohol Dehydrogenase (ADH) | 3-Methylbutanal | 3-Methyl-1-butanol |

| - | Ketone → Secondary Alcohol | Alcohol Dehydrogenase (ADH) / Reductase | 3-Methyl-2-hexanone | This compound |

Enzymatic Transformations and Metabolic Fates of this compound

Role as Substrate for Alcohol Dehydrogenases

Alcohol dehydrogenases (ADHs) are a broad class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. microbiologyresearch.org The ability of an ADH to use a specific alcohol as a substrate depends on the enzyme's origin and structure.

Yeast ADHs, for example, are most active with short, straight-chain primary alcohols like ethanol (B145695) and show significantly lower activity with secondary or branched-chain alcohols. ethz.chsigmaaldrich.com In contrast, some ADHs from liver tissue and certain bacteria exhibit broader substrate specificity. ethz.ch For instance, horse liver ADH can accept secondary alcohols, and modifying the substrate-binding pocket of yeast ADH has been shown to increase its activity towards larger alcohols like hexanol and even introduce weak activity for branched-chain alcohols. nih.gov